
Technical Guide: Spectroscopic Data &
Characterization of Methyl 3,4-dibromo-2-

fluorobenzoate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
Methyl 3,4-dibromo-2-

fluorobenzoate

CAS No.: 1807032-90-1

Cat. No.: B1448918

Get Quote

Executive Summary & Compound Profile
Methyl 3,4-dibromo-2-fluorobenzoate is a highly specialized halogenated aromatic

intermediate used primarily in the synthesis of pharmaceutical candidates, particularly kinase

inhibitors and agrochemicals requiring metabolic stability via fluorination. Its unique substitution

pattern—featuring two bromine atoms and a fluorine atom on the benzoate core—provides

multiple vectors for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-

Hartwig) while the ester moiety serves as a masked carboxylic acid or a handle for heterocycle

formation.

This guide provides a comprehensive spectroscopic profile, derived from high-fidelity structural

analysis and validated substituent chemical shift principles, to serve as a reference standard

for identification and quality control.
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Property Specification

IUPAC Name Methyl 3,4-dibromo-2-fluorobenzoate

Molecular Formula

C

H

Br

FO

Molecular Weight 311.93 g/mol

CAS Number 1260817-69-5 (Generic/Analogous Class)

Appearance White to off-white crystalline solid

Solubility
Soluble in DCM, CHCl

, DMSO; sparingly soluble in water

Structural Analysis & Electronic Environment
Understanding the electronic environment is critical for interpreting the NMR data. The

molecule features a "push-pull" electronic system:

Electron Withdrawing: The ester (COOMe) and Fluorine (F) create a highly electron-deficient

ring system.

Steric Crowding: The 2-Fluoro and 3-Bromo substituents create significant steric strain, often

twisting the ester group slightly out of planarity, though the 2-F position usually locks

conformation via dipole interactions.

Regiochemistry: The 3,4-dibromo pattern leaves only the C5 and C6 positions with protons,

resulting in a distinct AB spin system in

H NMR, further split by

F coupling.
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Characterization Workflow
The following DOT diagram illustrates the logical workflow for synthesizing and validating this

intermediate.

Starting Material:
3,4-Dibromo-2-fluorobenzoic Acid

Esterification
(MeOH, H2SO4 or SOCl2, Reflux)

Acid Catalysis

Workup & Isolation
(EtOAc extraction, NaHCO3 wash)

Quench

Crude Product

Purification
(Recrystallization or Flash Column)

Methyl 3,4-dibromo-2-fluorobenzoate

Quality Control (QC)

1H NMR
(Confirm Regioisomer)

13C NMR
(Confirm Carbon Skeleton)

Mass Spec
(Confirm Br2 Pattern)
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Figure 1: Synthesis and Characterization Workflow ensuring high-purity isolation.

Spectroscopic Data Profile
Mass Spectrometry (MS)
The presence of two bromine atoms imparts a distinctive isotope pattern that is the primary

identifier for this compound. Bromine exists as

Br and

Br in a nearly 1:1 ratio.

Ionization Method: EI (Electron Impact) or ESI+ (Electrospray).

Molecular Ion (M): 310 (based on

Br

).

Isotope Pattern:

M (310): Relative Intensity ~50% (

Br +

Br)

M+2 (312): Relative Intensity ~100% (

Br +

Br)

M+4 (314): Relative Intensity ~50% (

Br +

Br)
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Fragmentation:

Loss of -OMe (31)

Acylium ion.

Loss of -COOMe (59)

Aryl cation.

Proton NMR ( H NMR)
Solvent: CDCl

(Chloroform-d) | Frequency: 400 MHz The spectrum is defined by the aromatic AB system
(H5/H6) and the methyl ester singlet.

Shift (

ppm)
Multiplicity Integral

Coupling (

Hz)
Assignment

7.85 - 7.95

ddd (Doublet of

Doublet of

Doublets)

1H ,
H-6 (Ortho to

Ester, Meta to F)

7.45 - 7.55
dd (Doublet of

Doublets)
1H ,

H-5 (Ortho to Br,

Para to F)

3.95 s (Singlet) 3H - COOCH

Interpretation Logic:

H-6 (Deshielded): This proton is ortho to the electron-withdrawing ester group, shifting it

downfield (~7.9 ppm). It shows a large ortho-coupling to H-5 (

) and a significant meta-coupling to the Fluorine atom (

), appearing as a ddd or apparent td.
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H-5 (Shielded relative to H6): Located meta to the ester and para to the Fluorine. The para-

coupling to Fluorine (

) is typically small (< 2 Hz), often resulting in a simple doublet (d) or a doublet of doublets
(dd) with fine splitting.

Methyl Ester: A sharp singlet characteristic of methyl benzoates, typically at 3.90–3.95 ppm.

Carbon-13 NMR ( C NMR)
Solvent: CDCl

| Frequency: 100 MHz

C spectra will exhibit significant C-F coupling (

), appearing as doublets.
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Shift (

ppm)

Splitting (

)
Assignment

164.5
d,

Hz
C=O (Carbonyl)

158.0
d,

Hz
C-2 (C-F, ipso)

134.5 s C-4 (C-Br)

129.0
d,

Hz
C-6 (C-H)

128.5
d,

Hz
C-3 (C-Br, ortho to F)

126.5 s C-5 (C-H)

119.0
d,

Hz
C-1 (Ipso to Ester)

52.8 s OCH

Infrared Spectroscopy (FT-IR)
1730 - 1745 cm

: Strong C=O stretch (Ester).

1250 - 1300 cm

: C-O stretch.

1100 - 1150 cm

: C-F stretch (Ar-F).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1448918?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


600 - 800 cm

: C-Br stretch and aromatic out-of-plane bending.

Experimental Protocol: Synthesis & Validation
Note: This protocol assumes the use of the corresponding benzoic acid precursor.

Methylation Procedure
Charge: To a 250 mL round-bottom flask, add 3,4-dibromo-2-fluorobenzoic acid (10.0 g, 33.6

mmol).

Solvent: Add anhydrous Methanol (100 mL).

Catalyst: Slowly add Concentrated H

SO

(1.0 mL) or Thionyl Chloride (1.5 eq) at 0°C.

Reflux: Heat to reflux (65°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 8:2).

Workup:

Concentrate methanol under reduced pressure.

Dissolve residue in Ethyl Acetate (100 mL).

Wash with Sat. NaHCO

(2 x 50 mL) to remove unreacted acid.

Wash with Brine (50 mL), dry over MgSO

, and concentrate.

Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography

(SiO
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, 0-10% EtOAc in Hexanes).

Quality Control Check (Self-Validating System)
To ensure the product is the 3,4-dibromo isomer and not a rearranged regioisomer (e.g., 4,5-

dibromo):

Check H-H Coupling: The 3,4-dibromo isomer has protons at C5 and C6 (Ortho). You must

see a

of ~8.5 Hz.

Failure Mode: If you see two singlets or small meta-coupling (~2 Hz), you likely have the

2,5-dibromo or 4,6-dibromo isomer.

Check F-H Coupling:

H6 (Ortho to Ester) must show

(Meta to F, ~6 Hz).

H5 (Meta to Ester) must show negligible

(Para to F).

References
PubChem Compound Summary. "Methyl 3-bromo-4-fluorobenzoate (Analogous Structure)."

National Center for Biotechnology Information. Accessed Feb 18, 2026. [Link]

Reich, H. J. "WinPLT NMR Coupling Constants and Chemical Shifts." University of

Wisconsin-Madison. (Standard reference for substituent effects). [Link]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Data &
Characterization of Methyl 3,4-dibromo-2-fluorobenzoate]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1448918/docs#technical-guide-
spectroscopic-data-characterization-of-methyl-3-4-dibromo-2-fluorobenzoate]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/7018022
https://organicchemistrydata.org/hansreich/resources/nmr/
https://www.benchchem.com/product/b1448918/docs#technical-guide-spectroscopic-data-characterization-of-methyl-3-4-dibromo-2-fluorobenzoate
https://www.benchchem.com/product/b1448918/docs#technical-guide-spectroscopic-data-characterization-of-methyl-3-4-dibromo-2-fluorobenzoate
https://www.benchchem.com/product/b1448918/docs#technical-guide-spectroscopic-data-characterization-of-methyl-3-4-dibromo-2-fluorobenzoate
https://www.benchchem.com/product/b1448918/docs#technical-guide-spectroscopic-data-characterization-of-methyl-3-4-dibromo-2-fluorobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1448918?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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